L-kynurenine

Description

Kynurenine is a natural product found in Drosophila melanogaster, Psychotria punctata, and other organisms with data available.

Kynurenine is a ketone and an amino acid derivative that is synthesized by either tryptophan 2,3-dioxygenase (TDO)- or indoleamine 2,3-dioxygenase (IDO)-mediated oxidation of tryptophan with diverse biological functions, including vasodilatory, immunoregulatory and neuromodulatory activities. Kynurenine is a precursor for niacin. Additionally, kynurenine can be further metabolized into anthranilic acid, kynurenic acid, and 3-hydroxykynurenine; aberrant production of kynurenine is associated with neurological disease-related cognitive deficits and depressive symptoms. Overexpressed in certain cancer cell types, kynurenine could potentially be used as a biomarker to assess cancer risk.

A metabolite of the essential amino acid tryptophan metabolized via the tryptophan-kynurenine pathway.

Properties

IUPAC Name |

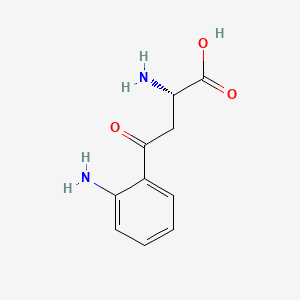

2-amino-4-(2-aminophenyl)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3/c11-7-4-2-1-3-6(7)9(13)5-8(12)10(14)15/h1-4,8H,5,11-12H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGPSJZOEDVAXAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CC(C(=O)O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90861884 | |

| Record name | 3-Anthraniloylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90861884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

343-65-7 | |

| Record name | Kynurenine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=343-65-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Kynurenine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000343657 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Anthraniloylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90861884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-2-diamino-γ-oxobenzenebutyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.860 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | KYNURENINE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/298M20B2AU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Central Role of L-Kynurenine in Tryptophan Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-tryptophan, an essential amino acid, is primarily catabolized through the kynurenine (B1673888) pathway, a complex series of enzymatic reactions that account for approximately 95% of its degradation.[1] At the heart of this pathway lies L-kynurenine (L-KYN), a pivotal metabolite that serves as a branching point for the synthesis of a diverse array of bioactive molecules. These molecules, including the neuroprotective kynurenic acid (KYNA) and the potentially neurotoxic quinolinic acid (QUIN), are implicated in a wide range of physiological and pathological processes, from immune regulation and neurotransmission to the progression of neurodegenerative diseases, cancer, and psychiatric disorders.[2][3][4] This technical guide provides an in-depth exploration of the role of this compound in tryptophan metabolism, with a focus on the enzymatic control points, quantitative data on metabolite levels and enzyme kinetics, and detailed experimental protocols for their analysis.

The Kynurenine Pathway: An Overview

The catabolism of tryptophan to this compound is the rate-limiting step of the kynurenine pathway.[5] This initial conversion is catalyzed by two distinct enzymes: tryptophan 2,3-dioxygenase (TDO) and indoleamine 2,3-dioxygenase (IDO), the latter having two isoforms, IDO1 and IDO2.[6] TDO is primarily expressed in the liver and is responsible for regulating systemic tryptophan levels, while IDO1 is an extrahepatic enzyme, predominantly found in immune cells and the brain, and is inducible by pro-inflammatory cytokines such as interferon-gamma (IFN-γ).[6][7] The expression of IDO2 is more restricted, found in tissues like the liver, kidney, and lymph nodes.[8]

Once formed, N-formyl-L-kynurenine is rapidly converted to this compound by kynurenine formamidase. This compound then stands at a critical metabolic crossroads, where its fate is determined by the action of three key enzymes:

-

Kynurenine aminotransferases (KATs) convert this compound to kynurenic acid (KYNA), a neuroprotective agent that acts as an antagonist at ionotropic glutamate (B1630785) receptors.[4]

-

Kynurenine 3-monooxygenase (KMO) hydroxylates this compound to 3-hydroxykynurenine (3-HK), initiating a cascade that can lead to the production of the excitotoxic quinolinic acid (QUIN), an agonist of the N-methyl-D-aspartate (NMDA) receptor.[9]

-

Kynureninase (KYNU) cleaves this compound to form anthranilic acid (AA).[10]

The balance between these enzymatic pathways is crucial for maintaining cellular homeostasis, and its dysregulation is a hallmark of numerous disease states.

References

- 1. Crystal Structure of Homo Sapiens Kynureninase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Extraction and Quantification of Tryptophan and Kynurenine from Cultured Cells and Media Using a High Performance Liquid Chromatography (HPLC) System Equipped with an Ultra-Sensitive Diode Array Detector - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. bio-protocol.org [bio-protocol.org]

- 5. 3-Hydroxyanthranilic acid accumulation following administration of the 3-hydroxyanthranilic acid 3,4-dioxygenase inhibitor NCR-631 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Indoleamine 2,3-Dioxygenase 1 (IDO1) Activity Assay Kit | Abcam [abcam.com]

- 7. novusbio.com [novusbio.com]

- 8. uniprot.org [uniprot.org]

- 9. Kynurenic acid levels are elevated in the cerebrospinal fluid of patients with schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Showing Compound Anthranilic acid (FDB000896) - FooDB [foodb.ca]

The Kynurenine Pathway: A Critical Regulator of Neuroinflammation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The kynurenine (B1673888) pathway (KP) is the principal metabolic route for the essential amino acid L-tryptophan in mammals, catabolizing over 95% of it. Initially recognized for its role in generating nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), the pathway is now understood to be a critical modulator of the immune system and a key player in the complex environment of the central nervous system (CNS).[1] Under conditions of neuroinflammation, the KP becomes highly activated, producing a cascade of neuroactive metabolites that can be either neurotoxic or neuroprotective.[2][3] This dysregulation is increasingly implicated in the pathogenesis of a wide range of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, Huntington's disease, and depression, making it a significant target for therapeutic intervention.[2][4][5]

Core Pathway Overview

The metabolism of tryptophan down the kynurenine pathway is a multi-step enzymatic process. The initial and rate-limiting step is the conversion of L-tryptophan to N-formylkynurenine, catalyzed by either tryptophan 2,3-dioxygenase (TDO) or indoleamine 2,3-dioxygenase (IDO1/2).[6] N-formylkynurenine is then rapidly converted to L-kynurenine (KYN) by kynurenine formamidase.

From this compound, the pathway bifurcates into two main branches:

-

The Kynurenic Acid (KYNA) Branch: Primarily occurring in astrocytes, this compound is converted to the neuroprotective metabolite kynurenic acid (KYNA) by kynurenine aminotransferases (KATs).

-

The Quinolinic Acid (QUIN) Branch: This branch is predominantly active in microglia and infiltrating macrophages.[7] this compound is first converted to 3-hydroxykynurenine (3-HK) by kynurenine 3-monooxygenase (KMO). Subsequent enzymatic steps lead to the production of the excitotoxin quinolinic acid (QUIN), which is ultimately converted to NAD+.[8]

This balance between the neuroprotective KYNA branch and the neurotoxic QUIN branch is crucial for neuronal health and is often disrupted in disease states.[3]

Figure 1: Simplified overview of the Kynurenine Pathway.

Key Enzymes and Their Regulation in Neuroinflammation

The activity of the kynurenine pathway is tightly regulated, especially during an immune response. Pro-inflammatory cytokines are potent inducers of key enzymes, shifting tryptophan metabolism towards the KP.

-

Indoleamine 2,3-Dioxygenase (IDO1): While TDO is primarily expressed in the liver and regulates systemic tryptophan levels, IDO1 is an extrahepatic enzyme that is strongly induced by pro-inflammatory cytokines, particularly interferon-gamma (IFN-γ).[6] In the CNS, IDO1 is expressed in microglia, macrophages, and astrocytes upon inflammatory stimulation.[9][10] The ratio of kynurenine to tryptophan (Kyn/Trp) in cerebrospinal fluid (CSF) or blood is often used as a proxy for IDO1 activity.[1][11]

-

Kynurenine 3-Monooxygenase (KMO): This enzyme represents a critical branching point in the pathway.[12] KMO is predominantly expressed in microglia and its expression and activity are upregulated by inflammatory stimuli like lipopolysaccharide (LPS) and cytokines such as TNF-α and IL-1β.[12][13] By directing kynurenine towards the production of 3-HK and subsequently QUIN, KMO activation is a key driver of neurotoxicity in inflammatory conditions. Inhibition of KMO is therefore a major therapeutic strategy, as it is expected to decrease neurotoxic metabolites while shunting kynurenine towards the neuroprotective KYNA branch.

Figure 2: Cytokine-mediated induction of key KP enzymes.

The Dichotomy of Neuroactive Metabolites

The balance between the two arms of the kynurenine pathway produces metabolites with opposing effects on neuronal function, primarily through their interaction with glutamate (B1630785) receptors.

-

Quinolinic Acid (QUIN): QUIN is a potent and selective agonist of N-methyl-D-aspartate (NMDA) receptors.[14] By over-activating these receptors, it leads to excitotoxicity, characterized by excessive calcium influx, mitochondrial dysfunction, oxidative stress, and ultimately, neuronal death.[3][10] Markedly increased concentrations of QUIN are found in the CSF and brain tissue of patients with inflammatory neurological diseases.[14][15] Infiltrating macrophages and activated microglia are the primary sources of this pathological increase in QUIN.[7][9]

-

Kynurenic Acid (KYNA): In contrast, KYNA is a broad-spectrum antagonist of ionotropic glutamate receptors, including NMDA receptors (at the glycine (B1666218) co-agonist site) and α7-nicotinic acetylcholine (B1216132) receptors.[3] By blocking excessive glutamate signaling, KYNA is considered neuroprotective and can counteract the excitotoxic effects of QUIN. Under normal physiological conditions, astrocytes are the main producers of KYNA, maintaining a protective environment. However, in some chronic neurodegenerative disorders like Huntington's and Alzheimer's disease, CSF levels of KYNA have been found to be significantly lower, potentially exacerbating neurodegeneration.[14][15]

Figure 3: Opposing actions of KYNA and QUIN on the NMDA receptor.

Quantitative Data in Neuroinflammatory and Neurodegenerative Diseases

Alterations in the concentrations of kynurenine pathway metabolites are a consistent finding in various CNS disorders. The following tables summarize representative quantitative data from clinical studies.

Table 1: Kynurenine Pathway Metabolites in Cerebrospinal Fluid (CSF)

| Disease State | Metabolite | Concentration (Patient) | Concentration (Control) | Fold Change | Reference |

| Inflammatory Diseases | Quinolinic Acid | 385.6 ± 79.5 nM | 19.8 ± 1.8 nM | ~19.5x | [14][15] |

| (Bacterial/Viral Infections) | Kynurenic Acid | 51.3 ± 11.9 nM | 1.9 ± 0.2 nM | ~27x | [14][15] |

| This compound | 288.7 ± 59.8 nM | 30.1 ± 2.9 nM | ~9.6x | [14][15] | |

| Huntington's Disease | Quinolinic Acid | No significant increase | - | - | [14][15] |

| Kynurenic Acid | Significantly lower | - | ↓ | [14][15] | |

| Alzheimer's Disease | Quinolinic Acid | No significant increase | - | - | [14][15] |

| Kynurenic Acid | Significantly lower | - | ↓ | [14][15] | |

| Parkinson's Disease | Kyn/Trp Ratio | Increased | - | ↑ |

Table 2: Kynurenine Pathway Metabolites in Blood (Serum/Plasma)

| Disease State | Metabolite | Finding | Reference |

| Alzheimer's Disease | Tryptophan | Significantly lower | [16] |

| Parkinson's Disease | Tryptophan | Significantly lower | [16] |

| Huntington's Disease | Tryptophan | Significantly lower | [16] |

| Kynurenine | Lower compared to controls | [16] | |

| Parkinson's Disease | Kyn/Trp Ratio | Increased |

Note: Absolute concentrations can vary significantly between studies due to analytical methods and patient cohorts. The trends (increase/decrease) are generally more consistent.

Experimental Protocols

Accurate measurement of KP metabolites and enzyme activities is crucial for research in this field. Below are outlines of standard methodologies.

Protocol 1: Quantification of Kynurenine Pathway Metabolites by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of multiple KP metabolites simultaneously in biological matrices like plasma, CSF, and brain tissue homogenates.[17][18]

1. Sample Preparation (Protein Precipitation):

-

Thaw biological samples (e.g., 50 µL of CSF or plasma) on ice.

-

Add an equal volume of an ice-cold internal standard solution. This solution contains stable isotope-labeled analogues of each analyte (e.g., KYN-D₆, KYNA-D₅) in a precipitation solvent like acetonitrile (B52724) or methanol (B129727) containing formic acid.[18][19]

-

Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a new tube or a 96-well plate for analysis.

2. Chromatographic Separation:

-

HPLC System: A high-performance or ultra-high-performance liquid chromatography (U)HPLC system.

-

Column: A reversed-phase column is typically used, such as a C8 or C18 stationary phase, to separate the metabolites based on their polarity.[17][18] Biphenyl columns have also shown excellent performance.[20]

-

Mobile Phase: A gradient elution is employed using two mobile phases. For example:

-

Gradient: The gradient starts with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute the analytes over a short run time (typically 5-10 minutes).[17][18]

3. Mass Spectrometry Detection:

-

Instrument: A triple quadrupole mass spectrometer.

-

Ionization: Electrospray ionization (ESI) in positive mode is commonly used.[19]

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification. For each analyte and its corresponding internal standard, a specific precursor ion (m/z) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion (m/z) is monitored in the third quadrupole.[19] This highly selective process (monitoring a specific "transition") allows for accurate quantification even in complex biological matrices.

Figure 4: General workflow for KP metabolite analysis by LC-MS/MS.

Protocol 2: IDO1 Enzyme Activity Assay (Cell-based)

This protocol measures IDO1 activity in cultured cells (e.g., microglia, cancer cell lines) by quantifying the conversion of tryptophan to kynurenine.

1. Cell Culture and Stimulation:

-

Plate cells at an appropriate density in a multi-well plate.

-

Allow cells to adhere overnight.

-

To induce IDO1 expression, treat the cells with a stimulating agent, typically recombinant IFN-γ (e.g., 100 ng/mL), for 24-48 hours.[11] Include an unstimulated control group.

2. Enzyme Reaction:

-

After the stimulation period, replace the culture medium with fresh medium containing a known, high concentration of L-tryptophan (e.g., 2 mM).

-

Incubate for a defined period (e.g., 4-24 hours) to allow the induced IDO1 enzyme to convert tryptophan to kynurenine.

3. Sample Collection and Kynurenine Measurement:

-

Collect the cell culture supernatant.

-

Measure the concentration of kynurenine in the supernatant. This can be done using two primary methods:

-

LC-MS/MS: As described in Protocol 1. This is the most accurate and sensitive method.

-

Colorimetric Assay: This method is based on the reaction of kynurenine with p-dimethylaminobenzaldehyde (PDAB) after hydrolysis, which forms a yellow-colored product.[11]

-

Mix supernatant with trichloroacetic acid (TCA) to precipitate proteins. Centrifuge.

-

Mix the resulting supernatant with the PDAB reagent.

-

Incubate at room temperature.

-

Measure the absorbance at 480 nm using a spectrophotometer.

-

Quantify the kynurenine concentration against a standard curve prepared with known concentrations of kynurenine.

-

-

4. Data Analysis:

-

Calculate the amount of kynurenine produced per unit of time per number of cells or per mg of protein.

-

IDO1 activity is often expressed as the ratio of kynurenine to tryptophan (Kyn/Trp).[11]

References

- 1. Neuroinflammation and the Kynurenine Pathway in CNS Disease: Molecular Mechanisms and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The kynurenine pathway in neurodegenerative diseases: mechanistic and therapeutic considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Kynurenic acid in neurodegenerative disorders—unique neuroprotection or double‐edged sword? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Therapeutic potential of targeting kynurenine pathway in neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Neuroinflammation and the Kynurenine Pathway in CNS Disease: Molecular Mechanisms and Therapeutic Implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. A mechanism of quinolinic acid formation by brain in inflammatory neurological disease. Attenuation of synthesis from L-tryptophan by 6-chlorotryptophan and 4-chloro-3-hydroxyanthranilate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. academic.oup.com [academic.oup.com]

- 10. Quinolinic acid - Wikipedia [en.wikipedia.org]

- 11. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 12. world-wide.org [world-wide.org]

- 13. Item - Exploring the Role of Kynurenine 3-Monooxygenase (Kmo) in Microglial Physiology - University of Leicester - Figshare [figshare.le.ac.uk]

- 14. Quinolinic acid and kynurenine pathway metabolism in inflammatory and non-inflammatory neurological disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. Dynamic changes in metabolites of the kynurenine pathway in Alzheimer’s disease, Parkinson’s disease, and Huntington’s disease: A systematic Review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. feradical.utsa.edu [feradical.utsa.edu]

- 18. tandfonline.com [tandfonline.com]

- 19. tandfonline.com [tandfonline.com]

- 20. Simultaneous measurement of kynurenine metabolites and explorative metabolomics using liquid chromatography-mass spectrometry: A novel accurate method applied to serum and plasma samples from a large healthy cohort - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to L-kynurenine as a Biomarker for Neurodegenerative Diseases

This technical guide provides a comprehensive overview of this compound and its metabolites as potential biomarkers for neurodegenerative diseases. It delves into the biochemical pathways, quantitative data from patient studies, detailed experimental protocols, and the therapeutic implications of targeting the kynurenine (B1673888) pathway.

The Tryptophan-Kynurenine Pathway: A Dual-Edged Sword in Neurodegeneration

The kynurenine pathway (KP) is the primary metabolic route for the essential amino acid L-tryptophan, catabolizing over 95% of it.[1] This pathway is crucial for generating several neuroactive compounds and the co-enzyme nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+).[1] However, under pathological conditions, particularly those involving inflammation, the KP can become dysregulated.[2] This dysregulation leads to an imbalance between its neuroprotective and neurotoxic branches, a phenomenon increasingly implicated in the pathogenesis of several neurodegenerative disorders, including Alzheimer's, Parkinson's, and Huntington's diseases, as well as Amyotrophic Lateral Sclerosis (ALS).[3][4][5]

The pathway's central metabolite, this compound (L-KYN), stands at a critical juncture.[6] It can be metabolized down two primary routes: one leading to the production of neuroprotective kynurenic acid (KYNA), and the other to neurotoxic metabolites such as 3-hydroxykynurenine (3-HK) and quinolinic acid (QUIN).[3][5][6] QUIN is a potent NMDA receptor agonist, capable of inducing excitotoxicity, while 3-HK can generate reactive oxygen species, leading to oxidative stress and neuronal damage.[2][3][7] Conversely, KYNA is an antagonist of NMDA receptors and exhibits antioxidant properties, offering neuroprotection.[3][4][8] The balance between these opposing arms is a key factor in neuronal health and survival.[3][5]

The initial and rate-limiting step of the KP is catalyzed by two enzymes: indoleamine 2,3-dioxygenase (IDO1) and tryptophan 2,3-dioxygenase (TDO).[8] IDO1 is particularly significant in the context of neurodegeneration as it is strongly induced by pro-inflammatory cytokines, linking neuroinflammation directly to KP activation.[9][10]

This compound as a Biomarker in Neurodegenerative Diseases

Alterations in the levels of this compound and other KP metabolites in both central and peripheral fluids have been investigated as potential biomarkers for diagnosing and monitoring the progression of various neurodegenerative diseases.

Alzheimer's Disease (AD)

In AD, the evidence points towards a complex dysregulation of the KP. While some studies report no significant change in this compound itself, there is a consistent trend towards a peripheral shift in tryptophan metabolism down the kynurenine pathway, as indicated by an increased kynurenine-to-tryptophan (KYN/TRP) ratio in the blood.[11] Meta-analyses have revealed that in AD patients, kynurenic acid (KYNA) is increased in the cerebrospinal fluid (CSF) but decreased in peripheral blood, while 3-hydroxykynurenine (3-HK) is decreased in the CSF.[11][12] More recent meta-analyses have also found lower CSF levels of tryptophan, 3-HK, and quinolinic acid in AD dementia.[12][13] These findings suggest a complex dissociation between central and peripheral KP metabolism in AD.[11] Furthermore, an increasing KYN/TRP ratio has been associated with increases in biomarkers of neuroinflammation (GFAP) and neurodegeneration (NfL).[14]

| Metabolite/Ratio | Sample Type | Finding in AD vs. Controls | Reference |

| L-Tryptophan | Peripheral Blood | Decreased | [11][12] |

| L-Tryptophan | CSF | Decreased | [12][13] |

| This compound (KYN) | CSF & Blood | No significant change | [11] |

| KYN/TRP Ratio | Peripheral Blood | Increased | [11][14] |

| Kynurenic Acid (KYNA) | CSF | Increased | [11][12] |

| Kynurenic Acid (KYNA) | Peripheral Blood | Decreased | [11][12] |

| 3-Hydroxykynurenine (3-HK) | CSF | Decreased | [11][12] |

| Quinolinic Acid (QUIN) | CSF | Decreased | [12][13] |

| 3-HK/KYN Ratio | CSF | Correlated with t-tau and p-tau | [15][16] |

Parkinson's Disease (PD)

In Parkinson's disease, studies suggest a shift towards the neurotoxic arm of the kynurenine pathway. Patients often exhibit lower plasma levels of the neuroprotective KYNA and higher levels of the neurotoxic QUIN, leading to an increased QUIN/KYNA ratio.[1][3] This imbalance is more pronounced in advanced stages of the disease.[1] Urinary this compound levels have also been found to be significantly higher in PD patients compared to healthy controls and correlate with disease severity and duration.[17]

| Metabolite/Ratio | Sample Type | Finding in PD vs. Controls | Reference |

| This compound (KYN) | Urine | Increased | [17] |

| Kynurenic Acid (KYNA) | Plasma / CSF | Decreased | [1][3] |

| Quinolinic Acid (QUIN) | Plasma / CSF | Increased | [3][18] |

| QUIN/KYNA Ratio | Plasma | Increased | [1][3] |

| 3-Hydroxykynurenine (3-HK) | Plasma / CSF | Increased | [1][3] |

Huntington's Disease (HD)

Huntington's disease research consistently points to a significant dysregulation of the KP, characterized by an accumulation of neurotoxic metabolites.[7] Elevated brain levels of 3-HK and QUIN are observed in the early stages of HD.[7] This is attributed to increased activity of the enzyme kynurenine 3-monooxygenase (KMO) and reduced activity of kynureninase.[7] Consequently, there is a reduced formation of the neuroprotective KYNA, leading to a significant increase in the kynurenine to kynurenic acid ratio.[19] This profound shift towards neurotoxicity is considered a key contributor to the neuronal degeneration seen in HD.[7][19]

| Metabolite/Ratio | Sample Type | Finding in HD vs. Controls | Reference |

| KYN/KYNA Ratio | Brain (Putamen) | Increased (twofold) | [19] |

| Kynurenic Acid (KYNA) | CSF | Significantly reduced | [19][20][21] |

| 3-Hydroxykynurenine (3-HK) | Brain | Increased | [7] |

| Quinolinic Acid (QUIN) | Brain | Increased | [7] |

| KMO Enzyme Activity | Brain | Substantially increased | [7] |

Amyotrophic Lateral Sclerosis (ALS)

In ALS, neuroinflammation is a key pathological feature, and this is reflected in the activation of the kynurenine pathway.[9][10] Studies have shown significantly increased levels of this compound and the neurotoxin quinolinic acid in both the CSF and serum of ALS patients.[9] This is accompanied by increased expression of IDO and QUIN in the motor cortex and spinal cord of ALS patients, co-localizing with activated microglia.[9] These findings strongly suggest an inflammation-driven, excitotoxic mechanism in ALS mediated by the kynurenine pathway.[9] However, another study found that overall KP metabolite levels were lower in several brain regions of ALS patients compared to other neurodegenerative diseases, suggesting a potentially different role or regional variation of KP metabolism in ALS.[22][23]

| Metabolite | Sample Type | Finding in ALS vs. Controls | Reference |

| L-Tryptophan | CSF & Serum | Increased | [9] |

| This compound (KYN) | CSF & Serum | Increased | [9] |

| Quinolinic Acid (QUIN) | CSF & Serum | Increased | [9][24] |

| Picolinic Acid | Serum | Decreased | [9] |

| IDO Expression | CNS Tissue | Increased | [9] |

Experimental Protocols for Kynurenine Pathway Metabolite Analysis

The accurate quantification of this compound and its metabolites in biological samples is critical for biomarker research. The most common and robust analytical methods employed are chromatography-based, particularly High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS).[25][26][27]

Detailed Methodology: LC-MS/MS for Kynurenine Quantification

This protocol is a representative summary based on methodologies frequently cited in the literature.[22][26][28][29]

1. Sample Preparation (from Plasma/CSF):

-

Thawing: Frozen samples (-80°C) are thawed on ice.

-

Internal Standards: An internal standard solution (containing isotopically labeled versions of the analytes, e.g., Kynurenine-d4) is added to each sample to correct for matrix effects and processing variability.

-

Deproteinization: Proteins are precipitated by adding a strong acid, typically trichloroacetic acid (TCA) or perchloric acid, or an organic solvent like methanol (B129727) or acetonitrile.[26] For example, 100 µL of plasma is mixed with 100 µL of 6% perchloric acid.

-

Centrifugation: The mixture is vortexed and then centrifuged at high speed (e.g., 14,000 g for 10 minutes at 4°C) to pellet the precipitated proteins.

-

Supernatant Collection: The resulting supernatant, containing the metabolites of interest, is carefully transferred to a new vial for analysis.

2. Liquid Chromatography (LC):

-

Column: A reverse-phase column (e.g., C18) is typically used for separation.

-

Mobile Phase: A gradient elution is often employed, using a combination of aqueous and organic mobile phases, frequently containing an acid modifier like formic acid to improve peak shape and ionization efficiency.[26]

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.

-

-

Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

-

Injection Volume: A small volume of the prepared sample (e.g., 5-10 µL) is injected onto the column.

3. Mass Spectrometry (MS):

-

Ionization: Electrospray ionization (ESI) in positive mode is commonly used for kynurenine and its metabolites.

-

Detection: A triple quadrupole mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. This highly selective and sensitive technique involves monitoring specific precursor-to-product ion transitions for each analyte and its corresponding internal standard.

-

Example transition for this compound: m/z 209.1 → 192.1

-

-

Quantification: A calibration curve is generated using standards of known concentrations. The concentration of each metabolite in the unknown samples is determined by comparing the peak area ratio of the analyte to its internal standard against the calibration curve.

Therapeutic Targeting of the Kynurenine Pathway

The clear involvement of KP dysregulation in neurodegenerative diseases makes it an attractive target for therapeutic intervention. The primary strategy is to rebalance (B12800153) the pathway by either inhibiting the production of neurotoxic metabolites or promoting the synthesis of neuroprotective ones.

Key enzymatic targets include:

-

Indoleamine 2,3-dioxygenase (IDO1): As the rate-limiting enzyme, its inhibition can reduce the overall flux down the KP, decreasing the production of all downstream metabolites. IDO1 inhibitors, originally developed for cancer immunotherapy, are now being investigated for neurodegenerative diseases.[30] Blocking IDO1 has been shown to rescue memory and brain function in models of Alzheimer's disease.[30]

-

Kynurenine 3-monooxygenase (KMO): This enzyme is at the branch point leading to the neurotoxic arm.[8] Inhibiting KMO shunts this compound metabolism towards the production of neuroprotective KYNA, effectively decreasing the 3-HK and QUIN levels while simultaneously increasing KYNA.[31] KMO inhibitors have shown neuroprotective effects in preclinical models of Huntington's disease.[31][32]

Conclusion and Future Directions

This compound and its downstream metabolites represent a critical nexus linking inflammation, metabolism, and neurodegeneration. The available data strongly support the use of KP metabolite profiles, particularly ratios like KYN/TRP and QUIN/KYNA, as potential biomarkers for disease presence, progression, and severity. However, the field is marked by some conflicting results and a clear dissociation between central and peripheral measurements, underscoring the need for further research.

Future efforts should focus on:

-

Standardization of Protocols: Establishing standardized, validated analytical methods across research centers to ensure data comparability.

-

Longitudinal Studies: Conducting large-scale longitudinal studies to track KP metabolite changes over the full course of disease, from preclinical to advanced stages.

-

Multi-Modal Biomarker Panels: Integrating KP metabolites with other established biomarkers (e.g., imaging, Aβ/tau levels) to improve diagnostic and prognostic accuracy.

-

Clinical Trials: Advancing the clinical development of IDO1 and KMO inhibitors, repurposing them from oncology to neurodegeneration, to validate the therapeutic potential of targeting this pathway.[30][33][34]

A deeper understanding of the kynurenine pathway's role in the brain will undoubtedly pave the way for novel diagnostic tools and therapeutic strategies for devastating neurodegenerative diseases.

References

- 1. mdpi.com [mdpi.com]

- 2. Understanding the kynurenine pathway: A narrative review on its impact across chronic pain conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Kynurenic acid in neurodegenerative disorders—unique neuroprotection or double‐edged sword? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Changing the Face of Kynurenines and Neurotoxicity: Therapeutic Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Kynurenic acid in neurodegenerative disorders-unique neuroprotection or double-edged sword? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ovid.com [ovid.com]

- 7. DYSFUNCTIONAL KYNURENINE PATHWAY METABOLISM IN THE R6/2 MOUSE MODEL OF HUNTINGTON’S DISEASE - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. The kynurenine pathway and inflammation in amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Kynurenine Pathway Metabolites as Biomarkers for Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The kynurenine pathway in Alzheimer’s disease: a meta-analysis of central and peripheral levels - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Kynurenine pathway dysregulation in cognitive impairment and dementia: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Kynurenine pathway dysregulation in cognitive impairment and dementia: a systematic review and meta-analysis. | Semantic Scholar [semanticscholar.org]

- 14. Scholars@Duke publication: Tryptophan Metabolism and Neurodegeneration: Longitudinal Associations of Kynurenine Pathway Metabolites with Cognitive Performance and Plasma Alzheimer's Disease and Related Dementias Biomarkers in the Duke Physical Performance Across the LifeSpan Study. [scholars.duke.edu]

- 15. Correlation between plasma and CSF concentrations of kynurenine pathway metabolites in Alzheimer's disease and relationship to amyloid-β and tau - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 17. Urinary kynurenine as a biomarker for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The Role of Tryptophan Dysmetabolism and Quinolinic Acid in Depressive and Neurodegenerative Diseases [mdpi.com]

- 19. Kynurenine pathway measurements in Huntington's disease striatum: evidence for reduced formation of kynurenic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Quinolinic acid and kynurenine pathway metabolism in inflammatory and non-inflammatory neurological disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. academic.oup.com [academic.oup.com]

- 22. research.rug.nl [research.rug.nl]

- 23. Brain Kynurenine Pathway Metabolite Levels May Reflect Extent of Neuroinflammation in ALS, FTD and Early Onset AD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Implications for the kynurenine pathway and quinolinic acid in amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. tandfonline.com [tandfonline.com]

- 27. Establishing a quantitative fluorescence assay for the rapid detection of kynurenine in urine - Analyst (RSC Publishing) DOI:10.1039/D2AN00107A [pubs.rsc.org]

- 28. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]

- 29. Towards Automated Testing of Kynurenine for Point-of-Care Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 30. firstwordpharma.com [firstwordpharma.com]

- 31. The kynurenine pathway modulates neurodegeneration in a Drosophila model of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. The Role of Microglia and the Kynurenine Pathway in Huntington's Disease - Paul Muchowski [grantome.com]

- 33. indiandefencereview.com [indiandefencereview.com]

- 34. IDO1 Enzyme Linked to Alzheimer's; New Drug PF068 Offers Hope [synapse.patsnap.com]

The Immunomodulatory Landscape of L-kynurenine: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the function of L-kynurenine (L-Kyn) in the regulation of immune responses. Designed for researchers, scientists, and professionals in drug development, this document delves into the core mechanisms of L-Kyn's immunomodulatory effects, offering detailed experimental protocols, quantitative data summaries, and visual representations of key pathways and workflows.

Executive Summary

This compound, a key metabolite of the essential amino acid L-tryptophan, has emerged as a critical regulator of immune tolerance and suppression. Produced primarily through the enzymatic activity of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), L-Kyn orchestrates a complex network of signaling events that profoundly impact the function of various immune cell populations.[1][2][3] This guide elucidates the multifaceted role of L-Kyn, with a particular focus on its interaction with the Aryl Hydrocarbon Receptor (AHR) and its subsequent effects on T cell differentiation and function. By providing a detailed examination of the underlying molecular mechanisms and methodologies for its study, this document serves as a valuable resource for advancing research and therapeutic development in fields such as oncology, autoimmune diseases, and inflammatory disorders.

The Kynurenine (B1673888) Pathway: A Hub of Immune Regulation

The catabolism of tryptophan down the kynurenine pathway is a pivotal metabolic route that influences immune homeostasis. The initial and rate-limiting step is the conversion of L-tryptophan to N-formylkynurenine, catalyzed by IDO1 or TDO, which is then rapidly converted to this compound.[3][4] The immunomodulatory effects of this pathway are twofold: the depletion of tryptophan, which itself can inhibit T cell proliferation, and the accumulation of kynurenine and its downstream metabolites, which actively suppress immune responses.[2][3]

Pro-inflammatory cytokines, most notably interferon-gamma (IFN-γ), are potent inducers of IDO1 expression, creating a feedback loop that can dampen excessive immune activation.[1][5] This positions the IDO1-kynurenine axis as a central mechanism in maintaining immune tolerance.

This compound's Mechanism of Action: The Aryl Hydrocarbon Receptor (AHR)

The primary mechanism through which this compound exerts its immunomodulatory effects is by acting as an endogenous ligand for the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor.[6][7][8] Upon binding L-Kyn, the AHR translocates to the nucleus, where it forms a heterodimer with the AHR Nuclear Translocator (ARNT). This complex then binds to xenobiotic-responsive elements (XREs) in the promoter regions of target genes, initiating their transcription.[9]

Activation of the AHR in T cells by this compound is a critical event that dictates T cell fate, promoting the differentiation of naïve T cells into regulatory T cells (Tregs) while suppressing the development of pro-inflammatory Th17 cells.[6][8]

Caption: this compound signaling through the Aryl Hydrocarbon Receptor (AHR).

Quantitative Effects of this compound on Immune Cells

The immunosuppressive activity of this compound is dose-dependent. The following tables summarize key quantitative data from in vitro studies on the effects of this compound on various immune cell parameters.

| Parameter | Cell Type | This compound Concentration | Observed Effect | Citation |

| T Cell Proliferation | Human Peripheral Blood T Cells | 25 µM | 33% inhibition of proliferation in AHR-high T cells. | [10] |

| Human Peripheral Blood T Cells | 50 µM | No significant inhibition of proliferation in AHR-low T cells. | [10] | |

| Murine CD4+ T Cells | 500 µM - 1 mM | Significant inhibition of proliferation. | [11] | |

| T Cell Apoptosis | Human T Cells | 1 mM | Induction of apoptosis. | [12][13] |

| Murine Thymocytes and Th1 Cells | Low concentrations | Selective induction of apoptosis. | [10] | |

| Regulatory T Cell (Treg) Differentiation | Murine Naïve CD4+ T Cells | Not specified | AHR-dependent generation of FoxP3+ Tregs. | [6][14] |

| AHR Target Gene Expression (CYP1A1) | Human Embryonic Kidney (HEK293-E) Cells | 80 µM | Significant induction of CYP1A1 mRNA. | [15][16] |

| Dendritic Cell (DC) Function | Murine Splenic cDCs | Not specified | Potentiates IDO1 induction and TGF-β production in LPS-primed cDCs. | [17] |

| Parameter | Tissue/Condition | This compound Concentration | Citation |

| Normal Serum | Human | ~1-3 µM | [18] |

| Tumor Microenvironment (Glioblastoma cell culture) | Human | up to 37 µM | [18] |

| Tumor Tissue (Kidney) | Human | ~6 µM | [12][13] |

| Tumor Tissue (Head and Neck Cancer) | Human | ~14 µM | [12][13] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Measurement of IDO1 Activity by HPLC

This protocol is adapted from established methods for quantifying IDO1 enzymatic activity by measuring the production of this compound from L-tryptophan using High-Performance Liquid Chromatography (HPLC).[1][3][8]

Materials:

-

Recombinant human IDO1 enzyme or cell lysate

-

L-Tryptophan

-

Potassium phosphate (B84403) buffer (50 mM, pH 6.5)

-

Ascorbic acid (20 mM)

-

Methylene (B1212753) blue (10 µM)

-

Catalase (100 µg/mL)

-

Trichloroacetic acid (TCA, 30% w/v)

-

HPLC system with a C18 reverse-phase column and UV detector

Procedure:

-

Prepare the IDO1 reaction mixture containing potassium phosphate buffer, ascorbic acid, methylene blue, and catalase.

-

Add the recombinant IDO1 enzyme or cell lysate to the reaction mixture.

-

Pre-incubate the mixture for 10 minutes at 37°C.

-

Initiate the reaction by adding L-tryptophan to a final concentration of 400 µM.

-

Incubate the reaction at 37°C for 30-60 minutes.

-

Terminate the reaction by adding 20 µL of 30% (w/v) TCA.

-

Incubate at 50-65°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.

-

Centrifuge the samples at ≥2500 x g for 15 minutes to pellet precipitated proteins.

-

Carefully collect the supernatant for HPLC analysis.

-

Inject the supernatant onto the HPLC system.

-

Separate kynurenine using a C18 column with an appropriate mobile phase (e.g., a gradient of acetonitrile (B52724) in ammonium (B1175870) acetate (B1210297) buffer).

-

Detect kynurenine by UV absorbance at approximately 360-365 nm.

-

Quantify kynurenine concentration by comparing the peak area to a standard curve of known kynurenine concentrations.

Caption: Workflow for measuring IDO1 activity by HPLC.

Assessment of AHR Activation by qPCR

This protocol describes how to measure the activation of the AHR pathway in response to this compound by quantifying the expression of the AHR target gene, CYP1A1, using quantitative real-time PCR (qPCR).[14][15][16]

Materials:

-

T cells or other AHR-expressing cell line

-

This compound

-

Cell culture medium (consider tryptophan-free medium to enhance sensitivity)

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix

-

Primers for CYP1A1 and a housekeeping gene (e.g., GAPDH)

-

qPCR instrument

Procedure:

-

Culture T cells or another suitable cell line to the desired confluency.

-

Treat the cells with this compound (e.g., 50-80 µM) or vehicle control for a specified time (e.g., 24-72 hours). For enhanced sensitivity, tryptophan-free media can be used.[15][16]

-

Harvest the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

-

Assess RNA quality and quantity.

-

Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

Set up the qPCR reaction with a qPCR master mix, cDNA template, and primers for CYP1A1 and the housekeeping gene.

-

Run the qPCR reaction on a real-time PCR instrument.

-

Analyze the data using the ΔΔCt method to determine the relative fold change in CYP1A1 expression in this compound-treated cells compared to control cells, normalized to the housekeeping gene.

In Vitro T Cell Proliferation Assay

This protocol outlines a method to assess the effect of this compound on T cell proliferation using a fluorescent dye such as Carboxyfluorescein succinimidyl ester (CFSE).[12]

Materials:

-

Isolated primary T cells (e.g., from PBMCs)

-

CFSE staining solution

-

T cell activation reagents (e.g., anti-CD3/CD28 antibodies)

-

This compound

-

Complete cell culture medium

-

Flow cytometer

Procedure:

-

Isolate T cells from peripheral blood mononuclear cells (PBMCs).

-

Label the T cells with CFSE according to the manufacturer's protocol.

-

Plate the CFSE-labeled T cells in a culture plate.

-

Add T cell activation reagents to stimulate proliferation.

-

Treat the cells with various concentrations of this compound or a vehicle control.

-

Culture the cells for 3-5 days.

-

Harvest the cells and analyze by flow cytometry.

-

Gate on the T cell population and measure the fluorescence intensity of CFSE. Each cell division will result in a halving of the CFSE fluorescence, allowing for the quantification of proliferation.

Flow Cytometry Analysis of Regulatory T Cells (Tregs)

This protocol provides a general framework for identifying and quantifying Tregs by flow cytometry following treatment with this compound.[4][19][20]

Materials:

-

Isolated CD4+ T cells

-

This compound

-

Treg differentiation-inducing cytokines (e.g., IL-2, TGF-β)

-

Fluorochrome-conjugated antibodies against CD4, CD25, and FoxP3 (and optionally CD127)

-

Fixation/Permeabilization buffer

-

Flow cytometer

Procedure:

-

Culture isolated naïve CD4+ T cells with Treg differentiation-inducing cytokines.

-

Treat the cells with this compound or a vehicle control.

-

Culture for 3-5 days.

-

Harvest the cells and stain for surface markers (CD4 and CD25).

-

Fix and permeabilize the cells using a fixation/permeabilization buffer kit.

-

Stain for the intracellular transcription factor FoxP3. Staining for CD127 (low expression on Tregs) can be done during the surface staining step to further refine the Treg population.

-

Analyze the cells by flow cytometry.

-

Gate on the CD4+ T cell population and then identify the Treg population based on high expression of CD25 and FoxP3 (and low to negative expression of CD127).

References

- 1. scispace.com [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. fortunejournals.com [fortunejournals.com]

- 5. Characterization of the aryl hydrocarbon receptor as a potential candidate to improve cancer T cell therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Application of the optimized and validated LC-MS method for simultaneous quantification of tryptophan metabolites in culture medium from cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. T cell apoptosis by kynurenines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Kynurenine induces T cell fat catabolism and has limited suppressive effects in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. AN INTERACTION BETWEEN KYNURENINE AND THE ARYL HYDROCARBON RECEPTOR CAN GENERATE REGULATORY T CELLS - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. jitc.bmj.com [jitc.bmj.com]

- 17. research.unipg.it [research.unipg.it]

- 18. Immunosuppressive metabolites in tumoral immune evasion: redundancies, clinical efforts, and pathways forward - PMC [pmc.ncbi.nlm.nih.gov]

- 19. An Optimized Multi-parameter Flow Cytometry Protocol for Human T Regulatory Cell Analysis on Fresh and Viably Frozen Cells, Correlation with Epigenetic Analysis, and Comparison of Cord and Adult Blood - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Monitoring regulatory T cells in clinical samples: consensus on an essential marker set and gating strategy for regulatory T cell analysis by flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

Discovery of L-kynurenine's effects on T-cell function

An In-depth Technical Guide to the Immunomodulatory Effects of L-kynurenine on T-Cell Function

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

The catabolism of the essential amino acid L-tryptophan is a critical metabolic pathway with profound implications for immune regulation. Over 95% of dietary tryptophan is degraded through the kynurenine (B1673888) pathway, a cascade initiated by the rate-limiting enzymes indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO).[1][2][3] The first stable metabolite in this pathway, this compound (LKU), has emerged as a key signaling molecule that actively modulates the immune response, particularly T-cell function. This technical guide provides a comprehensive overview of the discovery and characterization of this compound's effects on T-lymphocytes, detailing the underlying molecular mechanisms, summarizing key quantitative data, outlining experimental protocols, and visualizing the involved pathways.

Core Mechanisms of this compound-Mediated T-Cell Modulation

The immunosuppressive effects attributed to the activation of the kynurenine pathway are twofold: the depletion of local tryptophan, which can arrest T-cell proliferation, and the direct actions of tryptophan metabolites, with this compound being a central player.[4][5][6] this compound exerts its influence on T-cells through several distinct mechanisms:

Activation of the Aryl Hydrocarbon Receptor (AHR)

This compound is a potent endogenous ligand for the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor.[7][8][9] The binding of this compound to AHR in T-cells is a pivotal event that can shift the balance of T-cell differentiation. This interaction has been shown to drive the generation of immunosuppressive FoxP3+ regulatory T-cells (Tregs).[7][8][10] The activation of AHR by kynurenine is thus a key mechanism by which the tryptophan catabolic pathway promotes immune tolerance.[10][11]

Induction of T-Cell Apoptosis

Several studies have demonstrated that this compound and its downstream metabolites, such as 3-hydroxykynurenine (3-HK) and 3-hydroxyanthranilic acid (3-HAA), can induce apoptosis (programmed cell death) in T-cells.[6][12] This effect is particularly selective for Th1 cells, thereby shifting the immune response towards a Th2 phenotype.[6][12] The apoptotic mechanism involves the activation of caspases and the release of cytochrome c from mitochondria.[12] High concentrations of this compound (in the millimolar range) have been shown to robustly inhibit T-cell proliferation by inducing apoptosis.[13][14][15]

Metabolic Reprogramming of T-Cells

Recent evidence indicates that this compound can directly alter the metabolic state of T-cells. Exposure of activated CD4+ T-cells to this compound leads to an increase in fatty acid β-oxidation, resulting in the depletion of intracellular fatty acid pools.[13][14][15] This metabolic shift is linked to the induction of apoptosis, as replenishing fatty acids (oleate/palmitate) can rescue T-cell viability.[13][14][15] This discovery highlights a novel mechanism of kynurenine-induced T-cell suppression that is intertwined with cellular metabolism.

Quantitative Data on this compound's Effects

The following tables summarize key quantitative data from published studies, providing a comparative view of this compound's impact on T-cell function.

Table 1: In Vitro Effects of this compound on T-Cell Proliferation and Viability

| Parameter | Cell Type | This compound Concentration | Effect | Reference |

| Proliferation | Human Peripheral Blood Lymphocytes (PBLs) | 500 µM - 1 mM | Inhibition of PHA-activated proliferation | [16] |

| Proliferation & Apoptosis | Human and Murine T-cells | 1 mM | Inhibition of proliferation through apoptosis | [13][14] |

| Cell Death | Co-stimulated Murine Effector T-cells (Teffs) | 1 mM | ~98.9% cell death after 3 days | [15] |

| Fatty Acid Depletion | Co-stimulated Murine Teffs | 1 mM | 56.5% decline in palmitate, 40.1% in oleate | [15] |

Table 2: this compound Concentrations in Biological Tissues

| Tissue Type | Species | Kynurenine Concentration | Reference |

| Human Head and Neck Cancer | Human | ~14 µM | [13][14] |

| Human Kidney | Human | ~6 µM | [13][14] |

| Murine Tissues (Dietary Kynurenine Model) | Mouse | ~19 µM | [13][14] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments used to characterize the effects of this compound on T-cells.

T-Cell Proliferation Assay (CFSE-based)

This assay measures the number of cell divisions a T-cell population undergoes.

-

Cell Preparation: Isolate CD4+ or CD8+ T-cells from peripheral blood or spleen using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).

-

CFSE Labeling: Resuspend cells at 1x10^7 cells/mL in pre-warmed PBS. Add Carboxyfluorescein succinimidyl ester (CFSE) to a final concentration of 5 µM. Incubate for 10 minutes at 37°C. Quench the reaction by adding 5 volumes of ice-cold culture medium. Wash cells three times.

-

Cell Culture and Stimulation: Plate CFSE-labeled T-cells in 96-well plates. Add anti-CD3 and anti-CD28 antibodies (e.g., 1 µg/mL each) to stimulate proliferation.

-

Treatment: Add this compound at various concentrations (e.g., 0-1 mM) to the appropriate wells. Include a vehicle control.

-

Incubation: Culture the cells for 3-5 days at 37°C, 5% CO2.

-

Analysis: Harvest cells and analyze by flow cytometry. Proliferation is measured by the successive halving of CFSE fluorescence in daughter cells.

T-Cell Apoptosis Assay (Annexin V and Propidium Iodide Staining)

This method distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

-

Cell Culture: Culture T-cells as described above (with stimulation and this compound treatment) for 24-72 hours.

-

Cell Harvesting: Gently harvest cells from the culture plates.

-

Staining: Wash cells with cold PBS. Resuspend cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI).

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Analyze the stained cells by flow cytometry within one hour.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

In Vitro Regulatory T-Cell (Treg) Generation Assay

This protocol assesses the ability of this compound to induce the differentiation of naive T-cells into Tregs.

-

Cell Preparation: Isolate naive CD4+ T-cells (e.g., CD4+CD25-CD62L_high_CD44_low_) from mouse spleen or lymph nodes.

-

Cell Culture: Plate naive T-cells in the presence of anti-CD3/CD28 stimulation, IL-2 (e.g., 10 ng/mL), and TGF-β (e.g., 5 ng/mL) to create Treg-polarizing conditions.

-

Treatment: Add this compound (e.g., 50-200 µM) or a vehicle control to the cultures.

-

Incubation: Culture for 3-4 days.

-

Analysis: Harvest cells and perform intracellular staining for the transcription factor FoxP3, the master regulator of Treg development. Analyze the percentage of CD4+FoxP3+ cells by flow cytometry.

Visualizations of Key Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the core concepts discussed in this guide.

Caption: The Tryptophan-Kynurenine Metabolic Pathway.

Caption: this compound signaling via the Aryl Hydrocarbon Receptor.

Caption: Experimental workflow for a T-cell proliferation assay.

Caption: Dual mechanisms of IDO/TDO-mediated T-cell suppression.

References

- 1. portlandpress.com [portlandpress.com]

- 2. Kynurenine Pathway of Tryptophan Metabolism: Regulatory and Functional Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Tryptophan and Kynurenine Pathway Involved in the Development of Immune-Related Diseases [mdpi.com]

- 4. amsbio.com [amsbio.com]

- 5. rupress.org [rupress.org]

- 6. Immunosuppressive IDO in Cancer: Mechanisms of Action, Animal Models, and Targeting Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. An interaction between kynurenine and the aryl hydrocarbon receptor can generate regulatory T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [PDF] An Interaction between Kynurenine and the Aryl Hydrocarbon Receptor Can Generate Regulatory T Cells | Semantic Scholar [semanticscholar.org]

- 10. AN INTERACTION BETWEEN KYNURENINE AND THE ARYL HYDROCARBON RECEPTOR CAN GENERATE REGULATORY T CELLS - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The tryptophan–kynurenine pathway in immunomodulation and cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. T cell apoptosis by kynurenines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Kynurenine induces T cell fat catabolism and has limited suppressive effects in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Kynurenine induces T cell fat catabolism and has limited suppressive effects in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

L-Kynurenine's Crucial Role in Central Nervous System Disorders: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of the Kynurenine (B1673888) Pathway's Dysregulation and Therapeutic Potential in Neurodegenerative and Psychiatric Diseases

Introduction

The kynurenine pathway (KP) is the principal metabolic route of the essential amino acid L-tryptophan in mammals, with over 95% of tryptophan being catabolized through this cascade. While historically viewed as a simple degradative pathway, the KP is now recognized as a critical regulator of immune responses and neuronal function.[1] Its metabolites, collectively known as kynurenines, are neuroactive compounds that can exert both neuroprotective and neurotoxic effects.[1] Growing evidence implicates the dysregulation of the kynurenine pathway in the pathophysiology of a wide range of central nervous system (CNS) disorders, including neurodegenerative diseases like Alzheimer's, Parkinson's, and Huntington's, as well as psychiatric conditions such as major depressive disorder and schizophrenia.[1][2] This technical guide provides a comprehensive overview of L-kynurenine's involvement in these CNS disorders, presenting quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows to support researchers, scientists, and drug development professionals in this rapidly evolving field.

The core of the kynurenine pathway begins with the conversion of L-tryptophan to N-formylkynurenine, a reaction catalyzed by the enzymes indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO).[3] N-formylkynurenine is then rapidly converted to this compound (KYN), a pivotal branching point in the pathway. From here, the metabolic cascade diverges into two main branches: a neuroprotective arm and a neurotoxic arm.[3][4]

The neuroprotective branch is primarily mediated by kynurenine aminotransferases (KATs), which convert this compound into kynurenic acid (KYNA).[1] KYNA is an antagonist of ionotropic glutamate (B1630785) receptors, including the N-methyl-D-aspartate (NMDA) receptor, and the alpha-7 nicotinic acetylcholine (B1216132) receptor (α7nAChR), thereby reducing excitotoxicity and conferring neuroprotection.[1]

Conversely, the neurotoxic branch is initiated by the enzyme kynurenine-3-monooxygenase (KMO), which hydroxylates this compound to form 3-hydroxykynurenine (3-HK).[1][5] Subsequent enzymatic steps lead to the production of quinolinic acid (QUIN), a potent NMDA receptor agonist and excitotoxin that can induce neuronal damage and death.[1] 3-HK itself is also a pro-oxidant and can contribute to oxidative stress.

Under physiological conditions, a delicate balance is maintained between these two branches. However, in many CNS disorders, this equilibrium is disrupted, often driven by neuroinflammatory processes.[3][4] Pro-inflammatory cytokines, for instance, can upregulate IDO and KMO activity, shunting tryptophan metabolism towards the production of neurotoxic metabolites.[3] This shift is believed to be a key contributor to the neuronal dysfunction and degeneration observed in various CNS pathologies.

This guide will delve into the specific alterations of the kynurenine pathway in Alzheimer's disease, Parkinson's disease, Huntington's disease, major depressive disorder, and schizophrenia, supported by quantitative data from clinical studies. Furthermore, it will provide detailed experimental protocols for the analysis of kynurenine pathway metabolites and the assessment of their neurobiological effects, alongside graphical representations of the signaling pathways and experimental workflows to facilitate a deeper understanding of this critical metabolic pathway and its implications for CNS disorders.

digraph "Kynurenine_Pathway" {

graph [rankdir="LR", splines=true, overlap=false, nodesep=0.3, ranksep=0.8, fontname="Arial", fontsize=12, bgcolor="#FFFFFF", size="10,5!", ratio=fill];

node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.1];

edge [fontname="Arial", fontsize=9, color="#202124"];

// Nodes

TRP [label="L-Tryptophan", fillcolor="#F1F3F4", fontcolor="#202124"];

NFK [label="N-Formylkynurenine", fillcolor="#F1F3F4", fontcolor="#202124"];

KYN [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"];

KYNA [label="Kynurenic Acid\n(Neuroprotective)", fillcolor="#34A853", fontcolor="#FFFFFF"];

HK [label="3-Hydroxykynurenine\n(Neurotoxic)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

AA [label="Anthranilic Acid", fillcolor="#F1F3F4", fontcolor="#202124"];

HAA [label="3-Hydroxyanthranilic Acid", fillcolor="#F1F3F4", fontcolor="#202124"];

QUIN [label="Quinolinic Acid\n(Neurotoxic)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

NAD [label="NAD+", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Enzymes

IDO_TDO [label="IDO/TDO", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", fontsize=9];

KF [label="Kynurenine\nFormamidase", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", fontsize=9];

KAT [label="KATs", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", fontsize=9];

KMO [label="KMO", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", fontsize=9];

KYNU_AA [label="Kynureninase", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", fontsize=9];

KYNU_HAA [label="Kynureninase", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", fontsize=9];

HAAO [label="3-HAAO", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", fontsize=9];

QPRT [label="QPRT", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", fontsize=9];

// Edges

TRP -> IDO_TDO [dir=none];

IDO_TDO -> NFK;

NFK -> KF [dir=none];

KF -> KYN;

KYN -> KAT [dir=none];

KAT -> KYNA;

KYN -> KMO [dir=none];

KMO -> HK;

KYN -> KYNU_AA [dir=none];

KYNU_AA -> AA;

HK -> KYNU_HAA [dir=none];

KYNU_HAA -> HAA;

HAA -> HAAO [dir=none];

HAAO -> QUIN;

QUIN -> QPRT [dir=none];

QPRT -> NAD;

// Invisible edges for alignment

{rank=same; KYN; KMO; KAT; KYNU_AA;}

{rank=same; KYNA; HK; AA;}

}

Figure 2: LC-MS/MS Experimental Workflow.

Enzyme Activity Assays

This protocol describes a cell-based assay to measure IDO1 activity by quantifying the production of kynurenine.

1. Cell Culture and IDO1 Induction

-

Seed a suitable cell line (e.g., HeLa or SKOV-3) in a 96-well plate.

-

Induce IDO1 expression by treating the cells with interferon-gamma (IFN-γ; e.g., 50-100 ng/mL) for 24-48 hours.

2. Inhibition and Reaction

-

Prepare serial dilutions of the test inhibitor.

-

Replace the cell culture medium with fresh medium containing the test inhibitor and L-tryptophan (the substrate).

-

Include appropriate controls: vehicle control (no inhibitor) and a positive control (a known IDO1 inhibitor).

-

Incubate the plate for 24 hours.

3. Kynurenine Measurement

-

Collect the cell culture supernatant.

-

Add trichloroacetic acid (TCA) to the supernatant to precipitate any remaining proteins and to hydrolyze N-formylkynurenine to kynurenine.

-

Incubate at 50°C for 30 minutes.

-

Centrifuge to pellet the precipitate.

-

Transfer the supernatant to a new plate and add Ehrlich's reagent.

-

After a 10-minute incubation, measure the absorbance at 480 nm.

4. Data Analysis

-

Calculate the kynurenine concentration from a standard curve.

-

Determine the IC₅₀ value of the inhibitor by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

This protocol outlines a method to measure KMO activity in tissue homogenates or cell lysates.

1. Sample Preparation

-

Homogenize brain tissue or cell pellets in a suitable buffer (e.g., 100 mM TRIS, 10 mM KCl, 1 mM EDTA).

2. Reaction Mixture

-

Prepare an assay cocktail containing NADPH, glucose-6-phosphate (G6P), glucose-6-phosphate dehydrogenase (G6PDH), and this compound.

-

Incubate the sample homogenate with the assay cocktail at 37°C for 2 hours.

3. Reaction Termination and Product Measurement

-

Stop the reaction by adding perchloric acid.

-

Centrifuge the samples to pellet precipitated proteins.

-

The activity of KMO is determined by measuring the consumption of NADPH at 340 nm. The decrease in absorbance is inversely proportional to KMO activity. Alternatively, the product, 3-hydroxykynurenine, can be quantified by HPLC.

This protocol describes a method for measuring KAT activity in brain tissue homogenates.

1. Sample Preparation

-

Homogenize brain tissue in a suitable buffer.

2. Reaction Mixture

-

Prepare a reaction mixture containing this compound, an α-ketoacid co-substrate (e.g., α-ketoglutarate), and pyridoxal-5'-phosphate (PLP).

-

Add the tissue homogenate to the reaction mixture.

3. Incubation and Reaction Termination

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 15-30 minutes).

-

Stop the reaction by adding formic acid.

4. Product Measurement

-

Centrifuge the samples to remove precipitated proteins.

-

Analyze the supernatant by HPLC with UV detection (at 330 nm) to quantify the amount of kynurenic acid produced.

In Vitro Neurotoxicity Assay

This protocol describes a general method for assessing the neurotoxicity of kynurenine pathway metabolites, such as quinolinic acid, on primary neuronal cultures using the MTT assay.

1. Primary Cortical Neuron Culture

-

Isolate cortical neurons from embryonic or neonatal rodents.

-

Plate the neurons in poly-D-lysine coated multi-well plates in a suitable neuronal culture medium.

-

Culture the neurons for several days to allow for maturation and the formation of synaptic connections.

2. Treatment with Neurotoxin

-

Prepare different concentrations of the neurotoxic metabolite (e.g., quinolinic acid) in the neuronal culture medium.

-

Replace the existing medium with the medium containing the neurotoxin.

-

Incubate the cells for a specified period (e.g., 24 hours).

3. Assessment of Cell Viability (MTT Assay)

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

The viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692).

-

Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

4. Data Analysis

-

Express the cell viability as a percentage of the control (untreated) cells.

-

Determine the concentration of the neurotoxin that causes a 50% reduction in cell viability (EC₅₀).

Figure 3: In Vitro Neurotoxicity Assay Workflow.

Conclusion and Future Directions

The evidence presented in this technical guide strongly supports the involvement of this compound and its metabolic pathway in the pathophysiology of a range of CNS disorders. The consistent findings of a disrupted balance between neuroprotective and neurotoxic kynurenine metabolites across different diseases highlight the therapeutic potential of targeting this pathway.

For neurodegenerative disorders such as Alzheimer's, Parkinson's, and Huntington's diseases, strategies aimed at inhibiting the neurotoxic branch of the kynurenine pathway, particularly through the inhibition of KMO, are of significant interest. By reducing the production of 3-HK and QUIN, and shunting this compound towards the synthesis of the neuroprotective KYNA, KMO inhibitors could offer a novel approach to slow disease progression.

In psychiatric disorders, the picture is more nuanced. In schizophrenia, the focus is on reducing the elevated levels of KYNA, potentially through the inhibition of KATs, to restore normal glutamatergic and cholinergic neurotransmission. In contrast, for major depressive disorder, the therapeutic goal is to rebalance (B12800153) the pathway away from the production of the neurotoxic QUIN and towards the neuroprotective arm, which might be achieved through the inhibition of IDO or KMO.

The development of brain-penetrant and specific inhibitors for the key enzymes of the kynurenine pathway is a critical next step. The experimental protocols detailed in this guide provide the necessary tools for researchers to screen and characterize such compounds. Furthermore, the quantitative data on metabolite levels in different CNS disorders can serve as a benchmark for evaluating the efficacy of these potential therapeutics in preclinical and clinical studies.

Future research should also focus on elucidating the precise molecular mechanisms by which kynurenine pathway metabolites contribute to neuronal dysfunction and death in different CNS disorders. A deeper understanding of the interplay between neuroinflammation, the kynurenine pathway, and other pathological processes, such as protein aggregation and mitochondrial dysfunction, will be crucial for the development of effective and targeted therapies. The continued investigation of the this compound pathway holds great promise for uncovering novel therapeutic strategies to combat the devastating impact of these complex neurological and psychiatric conditions.

References

- 1. Protocol for Culturing Rat Cortical Neurons: R&D Systems [rndsystems.com]

- 2. Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 4. Isolation, Culture, and Characterization of Cortical and Hippocampal Neurons | Thermo Fisher Scientific - US [thermofisher.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

The Enzymatic Conversion of Tryptophan to L-Kynurenine: A Technical Guide for Researchers

An in-depth exploration of the core enzymatic processes, signaling pathways, and experimental methodologies crucial for research and drug development in the kynurenine (B1673888) pathway.